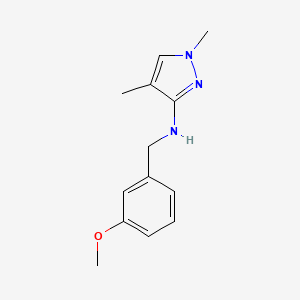
N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxybenzyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 4 and 1 of the pyrazole ring. The presence of the methoxybenzyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the methoxybenzyl group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves methylation of the pyrazole ring at positions 1 and 4 using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
- N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
- N-benzyl-hexadecanamide
Uniqueness
N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both the methoxybenzyl group and the dimethylated pyrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
1856023-32-9 |
|---|---|
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-9-16(2)15-13(10)14-8-11-5-4-6-12(7-11)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
RLVDEJUAAYMMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol](/img/structure/B11738200.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738218.png)
![4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11738220.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11738227.png)
![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one](/img/structure/B11738228.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738233.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738236.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11738243.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B11738258.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738259.png)
![3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738271.png)
amine](/img/structure/B11738272.png)
![(E)-6-((Dimethylamino)methylene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B11738278.png)
